

(R)-(-)-Denopamine structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to (R)-(-)-Denopamine

Introduction

(R)-(-)-**Denopamine** is an orally active, selective β1-adrenergic receptor agonist.[1][2] Developed in Japan, it is recognized as a cardiotonic agent used in the treatment of angina and has shown potential for managing congestive heart failure.[2][3][4] Unlike catecholamines, its chemical structure allows for oral administration. This guide provides a comprehensive overview of its structure, chemical properties, mechanism of action, and relevant experimental data for researchers and drug development professionals.

Chemical Structure and Properties

(R)-(-)-**Denopamine**, with the IUPAC name 4-[(1S)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol, is a derivative of dopamine. Its chemical and physical properties are summarized below.

Identifiers and Molecular Characteristics



Property	Value	Reference
IUPAC Name	4-[(1S)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol	
Synonyms	(-)-α-(3,4- Dimethoxyphenethylaminomet hyl)-4-hydroxybenzylalcohol, TA-064	
CAS Number	71771-90-9	-
Molecular Formula	C18H23NO4	-
Molecular Weight	317.38 g/mol	_
SMILES	COc1ccc(CCNCINVALID- LINKc2ccc(O)cc2)cc1OC	_
InChI Key	VHSBBVZJABQOSG- INIZCTEOSA-N	-

Physicochemical Properties

Property	 Value	Reference
Appearance	White powder	
Melting Point	135°C	-
Solubility	Insoluble in water; Soluble in DMSO (up to 26 mg/mL)	_
Storage Temperature	2-8°C	_
LogP	1.13	-

Mechanism of Action and Signaling Pathway

Denopamine functions as a selective partial agonist for the β 1-adrenergic receptor, which is predominantly located in cardiac tissue. Its positive inotropic (contractility-enhancing) effect is





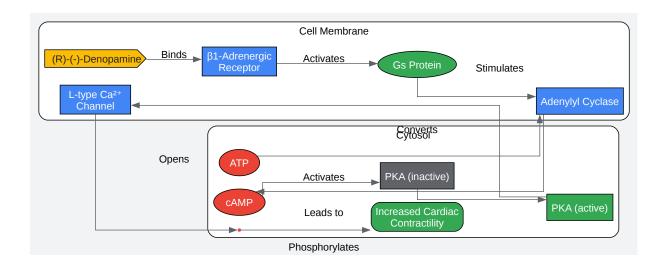


mediated through a well-defined signaling cascade.

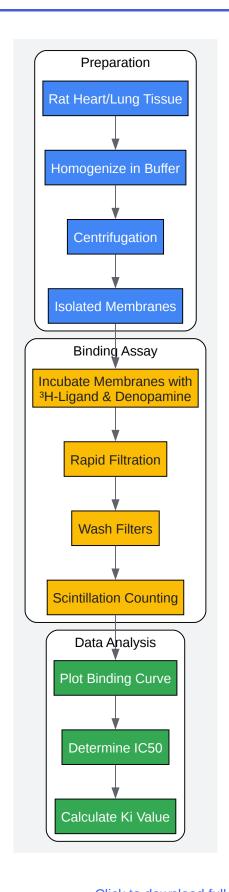
Upon binding to the $\beta1$ -adrenergic receptor on cardiac myocytes, **Denopamine** activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates L-type calcium channels. This phosphorylation enhances calcium influx into the cell, leading to increased contractility of the heart muscle. The maximum increase in cyclic AMP caused by **denopamine** was found to be approximately 65% of that attained with the full agonist isoproterenol.

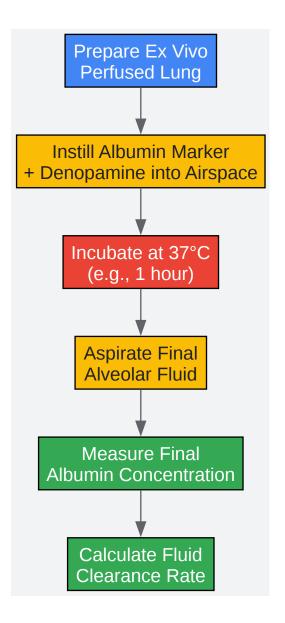
Interestingly, at higher concentrations (above 3×10^{-6} M), **Denopamine** exhibits antagonistic properties, leading to a bell-shaped dose-response curve for its inotropic effect. Studies suggest it behaves as an agonist with a pD2 of 6.12 and as an antagonist with a pD2 of 4.50.











Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Denopamine Wikipedia [en.wikipedia.org]
- 3. R(-)-DENOPAMINE Four Chongging Chemdad Co. , Ltd [chemdad.com]
- 4. Denopamine, a selective beta1-receptor agonist and a new coronary vasodilator -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-(-)-Denopamine structure and chemical properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670247#r-denopamine-structure-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com